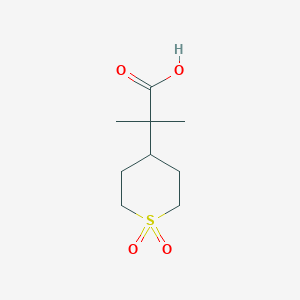
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as FTY720 or fingolimod, is a synthetic compound that has been developed for its immunomodulatory properties. It is a sphingosine-1-phosphate receptor modulator and has been approved for the treatment of multiple sclerosis (MS).
Mécanisme D'action
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea acts as a sphingosine-1-phosphate receptor modulator. It binds to the sphingosine-1-phosphate receptor on lymphocytes and induces their internalization. This reduces the number of circulating lymphocytes and prevents their migration into the central nervous system, where they can cause damage to the myelin sheath. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to reduce the number of circulating lymphocytes in the blood. This effect is reversible upon discontinuation of the drug. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has also been shown to reduce the severity and frequency of relapses in MS patients. In addition, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and autoimmune diseases. However, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has limitations in terms of its specificity. It binds to multiple sphingosine-1-phosphate receptors and can have off-target effects. In addition, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to have immunosuppressive effects, which can increase the risk of infections.
Orientations Futures
There are several future directions for 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea research. One direction is to develop more specific sphingosine-1-phosphate receptor modulators that have fewer off-target effects. Another direction is to investigate the potential use of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Finally, there is a need for further research into the long-term effects of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea on the immune system and the risk of infections.
Méthodes De Synthèse
The synthesis of 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 2-amino-2-methylpropane-1,3-diol with 4-fluorobenzyl chloride to form the intermediate compound. The intermediate is then reacted with furan-2-ylmethyl isocyanate and thiophen-3-ylmethyl isocyanate to form the final product, 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its immunomodulatory properties. It has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in lymph nodes. This reduces the ability of the immune system to attack the myelin sheath in MS patients, which is a hallmark of the disease. 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has also been studied for its potential use in the treatment of other autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-9-24-13-15)12-17-2-1-8-23-17/h1-9,13H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFFIMCEDEUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2905418.png)
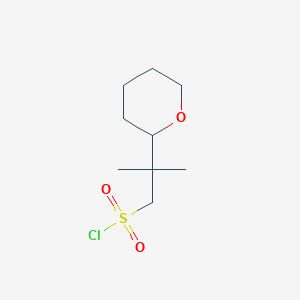
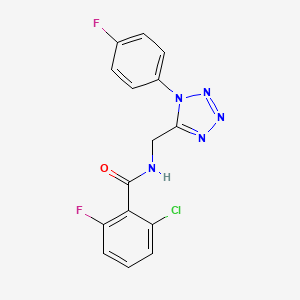
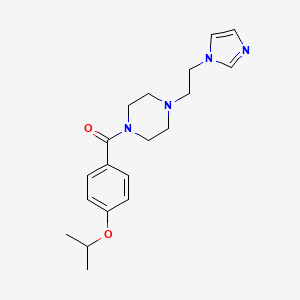
![Methyl 3-(3-methoxythiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2905423.png)

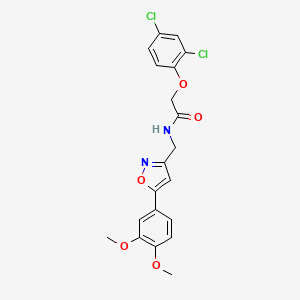
![2-(1-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2905427.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2905429.png)
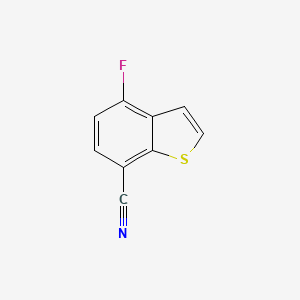
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2905431.png)
![ethyl (2Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-enoate](/img/structure/B2905433.png)

